- (E) Enol ethers from the stereoselective reduction of α-alkoxy-β-ketophosphonates and Wittig type reaction, Science China: Chemistry, 2010, 53(9), 1937-1945

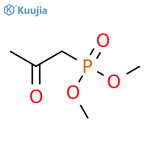

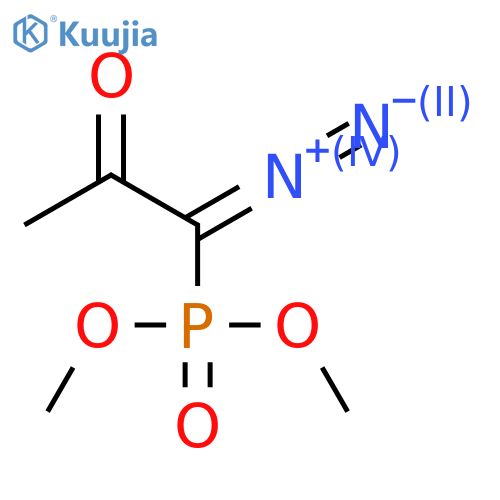

Cas no 90965-06-3 (Dimethyl (1-diazo-2-oxopropyl)phosphonate)

90965-06-3 structure

商品名:Dimethyl (1-diazo-2-oxopropyl)phosphonate

Dimethyl (1-diazo-2-oxopropyl)phosphonate 化学的及び物理的性質

名前と識別子

-

- Dimethyl (1-diazo-2-oxopropyl)phosphonate

- Ohira-Bestmann Reagent

- (1-DIAZO-2-OXO-PROPYL)-PHOSPHONIC ACID DIMETHYL ESTER

- (Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate

- Dimethyl (1-diazo-2-oxopropyl)-phosphonatephosphonate

- Phosphonic acid, P-(1-diazo-2-oxopropyl)-, dimethyl ester

- Bestmann-Ohira Reagent

- Dimethyl (1-azoacetonyl)phosphonate solution

- Dimethyl (acetyldiazomethyl)phosphonate solution

- 1-Diazoacetonylphosphonic Acid Dimethyl Ester

- (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester

- Dimethyl 1-Diazoacetonylphosphonate

- 1-Diazoacetonylphosphonic Acid Dimethyl Ester (10% in Acetonitrile)

- (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester (10% in Acetonitrile)

- Dimethyl 1-Diazoacetonylphosphonate (10% in Acetonitrile)

- Ohira-Bestmann Reagent (10% in Acetonitrile)

- Dimethyl P-(1-diazo-2-oxopropyl)phosphonate (ACI)

- Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester (9CI)

- 1-Diazo-1-(dimethyl phosphono)acetone

- 1-Diazo-1-dimethoxyphosphoryl-propan-2-one

- Bestmann reagent

- Dimethyl (1-azo-2-oxopropyl)phosphonate

- Dimethyl (1-azoacetonyl)phosphonate

- Dimethyl (acetyldiazomethyl)phosphonate

- Ohira's reagent

- Ohira-Bestmann phosphonate

- α-Azido-α-(dimethyl phosphono)acetone

- 90965-06-3

- dimethyl 1-diazo-2-oxopropylphosphonate

- CS-0044356

- dimethyl 1-diazo-2-oxopropylphoshonate

- BCP08419

- Bestmann ohira reagent

- J-520342

- Q18231124

- dimethyl 1-diazo-2-oxopropylphos-phonate

- EN300-133907

- STL433300

- dimethyl (1-diazo-2-oxo-propyl)-phosphonate

- alpha-Azido-alpha-(dimethyl phosphono)acetone

- .ALPHA.-AZIDO-.ALPHA.-(DIMETHYL PHOSPHONO)ACETONE

- Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester

- 1-diazo-1-dimethoxyphosphorylpropan-2-one

- UNII-96G79J0LR6

- Dimethyl (1-diazo-2-oxo-propyl)phosphonate

- DTXCID00406200

- AS-17907

- 96G79J0LR6

- (1-diazo-2-oxopropyl)-phosphonic acid dimethyl ester

- DTXSID70455381

- dimethyl 2-oxo-1-diazo-propylphosphonate

- Dimethyl(1-diazo-2-oxopropyl)phosphonate

- AB32016

- Dimethyl(1-diazo-2-oxopropyl)phosphonate 10% in acetonitrile

- 1-diazo-2-oxopropyl)phosphonic acid methyl ester 10% in acetonitrile

- DB-009693

- AKOS006344979

- SCHEMBL25200971

- Ohira Bestmann reagent

- Dimethyl (1-Diazo-2-oxopropyl)phosphonate (10% in Acetonitrile)

- D5048

- dimethyl (1-diazo-2-oxopropyl)-phosphonate

- Ohira-Bestmann Reagent solution (~10% in acetonitrile)

- Bestmann-ohira reagent [MI]

- SCHEMBL17772

- D3546

- P-(1-Diazo-2-oxopropyl)phosphonic acid dimethyl ester

-

- MDL: MFCD07368360

- インチ: 1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3

- InChIKey: SQHSJJGGWYIFCD-UHFFFAOYSA-N

- ほほえんだ: [N-]=[N+]=C(P(OC)(OC)=O)C(C)=O

- BRN: 4247670

計算された属性

- せいみつぶんしりょう: 192.029994g/mol

- ひょうめんでんか: 0

- XLogP3: -0.5

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 回転可能化学結合数: 4

- どういたいしつりょう: 192.029994g/mol

- 単一同位体質量: 192.029994g/mol

- 水素結合トポロジー分子極性表面積: 54.6Ų

- 重原子数: 12

- 複雑さ: 273

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Liquid

- 密度みつど: 0.800-0.850 g/mL at 20 °C

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: 華氏温度:35.6°f

摂氏度:2°c - 屈折率: n20/D 1.352-1.354

- PSA: 99.80000

- LogP: 0.77066

- ようかいせい: 未確定

- じょうきあつ: No data available

- マーカー: 1177

- 濃度: ~10% in acetonitrile (H-NMR)

Dimethyl (1-diazo-2-oxopropyl)phosphonate セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H225-H302 + H332-H319

- 警告文: P210-P305 + P351 + P338

- 危険物輸送番号:UN 1648 3 / PGII

- WGKドイツ:3

- 危険カテゴリコード: 11-20/21/22-36

- セキュリティの説明: 16-26-36/37

-

危険物標識:

- 危険レベル:3

- 包装グループ:II

- ちょぞうじょうけん:0-10°C

Dimethyl (1-diazo-2-oxopropyl)phosphonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5048-25G |

Dimethyl (1-Diazo-2-oxopropyl)phosphonate (10% in Acetonitrile) |

90965-06-3 | 25g |

¥1375.00 | 2023-09-08 | ||

| Enamine | EN300-133907-0.25g |

dimethyl (1-diazo-2-oxopropyl)phosphonate |

90965-06-3 | 92% | 0.25g |

$20.0 | 2023-06-06 | |

| Apollo Scientific | OR313045-25g |

Dimethyl (1-diazo-2-oxo-prop-1-yl)phosphonate |

90965-06-3 | 95% | 25g |

£155.00 | 2025-02-19 | |

| Oakwood | 070472-25g |

Dimethyl(1-diazo-2-oxopropyl)phosphonate |

90965-06-3 | 90% | 25g |

$380.00 | 2024-07-19 | |

| Enamine | EN300-133907-10.0g |

dimethyl (1-diazo-2-oxopropyl)phosphonate |

90965-06-3 | 92% | 10g |

$182.0 | 2023-06-06 | |

| Enamine | EN300-133907-100.0g |

dimethyl (1-diazo-2-oxopropyl)phosphonate |

90965-06-3 | 92% | 100g |

$1164.0 | 2023-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114996-10g |

Dimethyl (1-diazo-2-oxopropyl)phosphonate |

90965-06-3 | 95% | 10g |

¥450.00 | 2024-04-25 | |

| Oakwood | 070472-250mg |

Dimethyl(1-diazo-2-oxopropyl)phosphonate |

90965-06-3 | 90% | 250mg |

$20.00 | 2024-07-19 | |

| Fluorochem | 049853-5g |

Dimethyl (1-diazo-2-oxo-propyl)phosphonate |

90965-06-3 | 95% | 5g |

£59.00 | 2022-03-01 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027352-5g |

Dimethyl (1-Diazo-2-oxopropyl)phosphonate |

90965-06-3 | ≥95% | 5g |

¥159.00 | 2024-07-09 |

Dimethyl (1-diazo-2-oxopropyl)phosphonate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; 2 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 45 min, 0 - 5 °C

1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, 5 °C → rt

1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, 5 °C → rt

リファレンス

- Novel formation and use of a Nicholas carbocation in the synthesis of highly substituted tetrahydrofurans, Chemical Communications (Cambridge, 2004, (21), 2474-2475

合成方法 3

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.2 10 min, 0 °C

1.2 10 min, 0 °C

リファレンス

- Asymmetric total synthesis of the gastroprotective microbial agent AI-77-B, European Journal of Organic Chemistry, 2003, (5), 821-832

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Reagents: Tosyl azide ; 30 min, 0 °C

1.2 Reagents: Tosyl azide ; 30 min, 0 °C

リファレンス

- Asymmetric Synthesis and Chiroptical Properties of Enantiopure Helical Ferrocenes, Organic Letters, 2019, 21(12), 4623-4627

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; rt; 1 h, rt

1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt

1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt

リファレンス

- One-pot synthesis of 2,3-difunctionalized indoles via Rh(III)-catalyzed carbenoid insertion C-H activation/cyclization, Organic & Biomolecular Chemistry, 2017, 15(38), 8054-8058

合成方法 6

はんのうじょうけん

1.1 Reagents: Tosyl azide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 0 °C; 0 °C → rt; 3 h, rt

リファレンス

- Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds: one-step access to cinnolines, Organic Chemistry Frontiers, 2016, 3(1), 91-95

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Benzene , 1,2-Dimethoxyethane ; 0 °C; 90 min, 0 °C

1.2 Reagents: Tosyl azide Solvents: Toluene ; 1 h, 0 °C → rt

1.2 Reagents: Tosyl azide Solvents: Toluene ; 1 h, 0 °C → rt

リファレンス

- The new chemical reporter 6-alkynyl-6-deoxy-GlcNAc reveals O-GlcNAc modification of the apoptotic caspases that can block the cleavage/activation of caspase-8, Journal of the American Chemical Society, 2017, 139(23), 7872-7885

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 1 h, rt

1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt

1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt

リファレンス

- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line, European Journal of Medicinal Chemistry, 2016, 122, 436-441

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 10 min, 0 °C; 1 h, 0 °C

1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 10 min, 0 °C; overnight, rt

1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 10 min, 0 °C; overnight, rt

リファレンス

- Regioselective synthesis of 4-(2-alkyl-5-methyl-2H-pyrazol-3-yl)piperidines, Tetrahedron Letters, 2006, 47(11), 1729-1731

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C

1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C

1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C

リファレンス

- Tuning the excited state properties of [2.2]paracyclophane-based antennas to ensure efficient sensitization of lanthanide ions or singlet oxygen generation, ChemRxiv, 2021, 1, 1-10

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; rt → 0 °C; 3 h, rt

リファレンス

- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxide, Tetrahedron, 2006, 62(28), 6673-6680

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Toluene ; 10 min, 0 °C

1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 16 h, rt

1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 16 h, rt

リファレンス

- Design, Synthesis, and Evaluation of Novel δ2-Thiazolino 2-Pyridone Derivatives That Potentiate Isoniazid Activity in an Isoniazid-Resistant Mycobacterium tuberculosis Mutant, Journal of Medicinal Chemistry, 2023, 66(15), 10289-10310

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ; 10 min, 0 °C

1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ; 10 min, 0 °C

リファレンス

- Proline-Derived Aminotriazole Ligands: Preparation and use in the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation, Advanced Synthesis & Catalysis, 2011, 353(1), 113-124

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Hexane

リファレンス

- Tyrosine Kinases as Target for the Synthesis of Anti-Andiogenic and Anti-Cancer Compounds, 2010, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt

1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt

リファレンス

- Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype Selectivity, Journal of Medicinal Chemistry, 2011, 54(6), 1693-1703

合成方法 16

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 1 h, 0 °C

1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 0 °C → rt; 3 h, rt

1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 0 °C → rt; 3 h, rt

リファレンス

- Modifications of C-2 on the pyrroloquinoline template aimed at the development of potent herpes virus antivirals with improved aqueous solubility, Bioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3039-3042

合成方法 17

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

リファレンス

- Synthesis of Cationic [4], [5], and [6]Azahelicenes with Extended π-Conjugated Systems, Catalysts, 2023, 13(5),

合成方法 18

はんのうじょうけん

リファレンス

- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent, Tetrahedron Letters, 2005, 46(38), 6473-6476

合成方法 19

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran

リファレンス

- The Total Synthesis of Alternaric Acid and Progress Toward the Synthesis of Subglutinol, 2008, , ,

合成方法 20

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 0 °C → rt; 12 h, rt

リファレンス

- Unexpected halogen exchange with halogenated solvents in the iron(III) promoted oxa-alkyne and aza-alkyne Prins cyclizations, ARKIVOC (Gainesville, 2007, (4), 331-343

合成方法 21

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Toluene ; 1 h, 0 °C

1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt

1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt

リファレンス

- Organocatalytic enantioselective 1,3-dipolar cycloadditions between Seyferth-Gilbert reagent and isatylidene malononitriles: synthesis of chiral spiro-phosphonylpyrazoline-oxindoles, Organic Letters, 2015, 17(5), 1308-1311

合成方法 22

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C

1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C

1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C

リファレンス

- Tuning Excited-State Properties of [2.2]Paracyclophane-Based Antennas to Ensure Efficient Sensitization of Lanthanide Ions or Singlet Oxygen Generation, Inorganic Chemistry, 2021, 60(21), 16194-16203

合成方法 23

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 1 h, 0 °C

1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, rt

1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, rt

リファレンス

- Cyclic peptide-polymer complexes and their self-assembly, Chemistry - A European Journal, 2009, 15(17), 4428-4436

合成方法 24

はんのうじょうけん

1.1 Reagents: Tosyl azide , Sodium hydride Solvents: Tetrahydrofuran

リファレンス

- Exocyclic stereocontrol via asymmetric hydrovinylation in the general synthesis of Pseudopterogorgia natural products. Stereoselective X-Y-mediated cyclization studies of an allene-ynamide and an allene-aldehyde, 2008, , 69(1),

合成方法 25

はんのうじょうけん

1.1 Reagents: Potassium carbonate , 4-Acetamidobenzenesulfonyl azide Solvents: Acetonitrile ; 0 °C; 16 h, 0 °C

リファレンス

- Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazoles, ChemRxiv, 2021, 1, 1-28

Dimethyl (1-diazo-2-oxopropyl)phosphonate Raw materials

Dimethyl (1-diazo-2-oxopropyl)phosphonate Preparation Products

Dimethyl (1-diazo-2-oxopropyl)phosphonate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:90965-06-3)(1-重氮-2-氧代-丙醇)-膦酸二甲酯

注文番号:LE26840621

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:59

価格 ($):discuss personally

Dimethyl (1-diazo-2-oxopropyl)phosphonate 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

90965-06-3 (Dimethyl (1-diazo-2-oxopropyl)phosphonate) 関連製品

- 141178-42-9(Phosphonic acid, (1-diazo-2-propenyl)-, diethyl ester)

- 21047-57-4(Phosphonic acid, (1-diazo-2-oxopropyl)-, diethyl ester)

- 77526-84-2(Phosphonic acid,[1-(hydroxyimino)propyl]-, diethyl ester (9CI))

- 4202-14-6(Dimethyl (2-oxopropyl)phosphonate)

- 19734-16-8(Phosphonic acid, (1-diazo-2-oxo-2-phenylethyl)-, diethyl ester)

- 60190-78-5(Acetic acid, diazo(dimethoxyphosphinyl)-, methyl ester)

- 90965-06-3(Dimethyl (1-diazo-2-oxopropyl)phosphonate)

- 17507-56-1(Acetic acid, diazo(diethoxyphosphinyl)-, ethyl ester)

- 108764-27-8(Acetic acid, diazo(diethoxyphosphinyl)-)

- 52011-39-9(Phosphonic acid, (2-oxopropyl)-, monomethyl ester)

推奨される供給者

atkchemica

(CAS:90965-06-3)Dimethyl (1-diazo-2-oxopropyl)phosphonate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:90965-06-3)Dimethyl (1-diazo-2-oxopropyl)phosphonate

清らかである:99%

はかる:100g

価格 ($):316.0